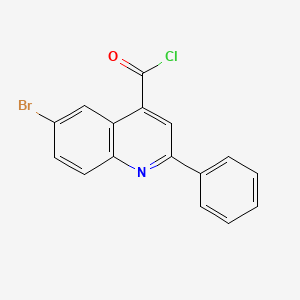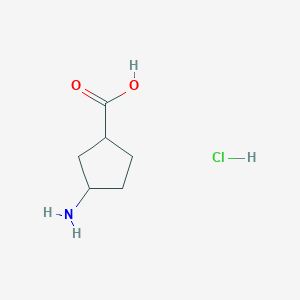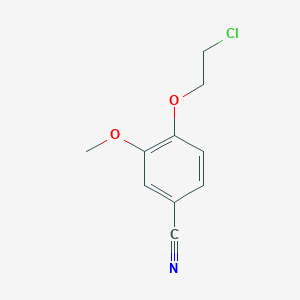
6-Bromo-2-phenylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
6-Bromo-2-phenylquinoline-4-carbonyl chloride, also known as BPQC, is a chemical compound that belongs to the family of quinolines1. It is used for pharmaceutical testing2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 6-Bromo-2-phenylquinoline-4-carbonyl chloride.Molecular Structure Analysis
The molecular formula of 6-Bromo-2-phenylquinoline-4-carbonyl chloride is C16H9BrClNO1. Its molecular weight is 346.6 g/mol1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find detailed information on the chemical reactions involving 6-Bromo-2-phenylquinoline-4-carbonyl chloride.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-phenylquinoline-4-carbonyl chloride are not readily available. However, its molecular weight is 346.6 g/mol1.Applications De Recherche Scientifique
Catalytic Activity in Chemical Reactions
6-Bromo-2-phenylquinoline-4-carbonyl chloride shows potential in catalytic activities. For instance, it has been used in cyclopalladated complexes with N-heterocyclic carbenes and triphenylphosphine for catalyzing Suzuki coupling reactions, which are crucial in organic synthesis (Xu, Li, Wang, & Fu, 2014). Another study demonstrated the use of related compounds in palladium charcoal-catalyzed Suzuki-Miyaura coupling, highlighting its potential in facilitating complex chemical reactions (Tagata & Nishida, 2003).
Synthesis of Complex Compounds
This compound is also involved in the synthesis of intricate molecular structures. For example, its derivatives have been utilized in the three-component reaction of N′-(2-alkynylbenzylidene)hydrazide, α,β-unsaturated carbonyl compound, with bromine, leading to the creation of complex molecules like 6-BromoH-pyrazolo[5,1-a]isoquinoline (Ren, Ye, Liu, & Wu, 2010).
Applications in Luminescent Materials
There's research indicating its use in the field of luminescent materials. A study on cyclopalladated and cyclometalated complexes showed that these compounds exhibit luminescence, which is a key property for materials used in lighting and display technologies (Xu, Li, Xiao, Wang, Tang, Ji, Hao, & Song, 2014).
Creation of Novel Molecular Structures
In the realm of organic chemistry, it plays a role in forming new molecular structures. One study detailed the synthesis of various oxoquinazoline derivatives using 6-Bromo-2-phenylquinoline-4-carbonyl chloride, which demonstrates its versatility in creating diverse chemical compounds (Al-Issa, 2012).
Development of Biological Probes
There's evidence of its potential in developing biological probes. For example, fluorescent probes derived from related compounds have been used for chloride determination in biological systems, indicating its utility in biochemical and medical research (Geddes, Apperson, Karolin, & Birch, 2001).
Safety And Hazards
Orientations Futures
6-Bromo-2-phenylquinoline-4-carbonyl chloride is considered a promising compound for future research1. However, more detailed studies and publications are needed to fully understand its potential applications and properties.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
6-bromo-2-phenylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBCYNXSUCEYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250514 | |
| Record name | 6-Bromo-2-phenyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-phenylquinoline-4-carbonyl chloride | |
CAS RN |
1160253-29-1 | |
| Record name | 6-Bromo-2-phenyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-phenyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1372757.png)


![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)

![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)





